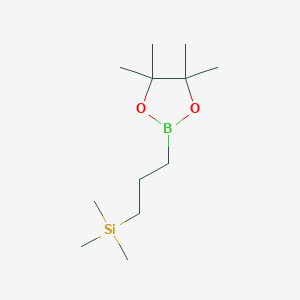

3-Trimethylsilyl-1-propylboronic acid pinacol ester

Description

Properties

IUPAC Name |

trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO2Si/c1-11(2)12(3,4)15-13(14-11)9-8-10-16(5,6)7/h8-10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYVMKANVAUFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trimethylsilyl-1-propylboronic acid pinacol ester typically involves the reaction of 3-Trimethylsilyl-1-propylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The compound participates in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl or vinyl halides. The TMS group acts as a temporary protecting agent for the propyl chain, which can be removed post-reaction for further functionalization .

Key Reaction Parameters

| Substrate | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Aryl bromides | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 80°C | 70-85% | |

| Vinyl chlorides | PdCl₂(dppf), CsF | DME | 60°C | 65-78% |

Mechanistic Insights

- The boronate ester undergoes transmetallation with Pd(0) to form a Pd(II) intermediate, which couples with the organic halide .

- The TMS group remains inert under standard coupling conditions but can be cleaved using TBAF or acidic hydrolysis post-reaction .

Transesterification and Stability

The pinacol ester group can undergo transesterification with diols (e.g., ethylene glycol) under acidic or basic conditions, enabling the synthesis of alternative boronic esters .

Transesterification Conditions

| New Diol | Catalyst | Solvent | Time (h) | Conversion |

|---|---|---|---|---|

| Ethylene glycol | HCl (0.1 M) | MeOH | 4 | >90% |

| 1,2-Diols | BF₃·OEt₂ | CH₂Cl₂ | 2 | 85-95% |

Applications

- Used to generate water-soluble boronic acids for biomedical applications .

- Facilitates ligand exchange in catalytic systems .

Functionalization via TMS Group Cleavage

The TMS group is cleaved under mild fluoride or acidic conditions, yielding a primary alcohol or propylboronic acid derivative. This step is critical for sequential functionalization .

Cleavage Conditions

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| TBAF (1M in THF) | THF | RT | 1-Propanol | 92% |

| HCl (aq.) | EtOH/H₂O | 50°C | Propylboronic acid | 88% |

Case Study

- After Suzuki coupling with 4-bromotoluene, TMS cleavage with TBAF produced 3-phenylpropanol in 89% yield .

Homologation and Alkylation Reactions

The boronate ester undergoes 1,2-metallate rearrangements with organometallic reagents (e.g., Grignard reagents), enabling chain elongation and stereoselective alkylation .

Homologation Example

| Reagent | Product | Stereoselectivity | Yield |

|---|---|---|---|

| (Dichloromethyl)lithium | Chloromethyl-branched alkane | >95% ee | 78% |

Applications

- Used in iterative syntheses of polypropionate natural products .

- Enables stereochemical control in drug intermediates .

Comparison with Related Boronic Esters

| Compound | Key Feature | Reactivity in Suzuki Coupling | Stability |

|---|---|---|---|

| 3-Trimethylsilyl-1-propylboronate | TMS enhances solubility | Moderate | High |

| Phenylboronic acid pinacol ester | Aromatic substrate | High | Moderate |

| Benzylboronic acid pinacol ester | Benzyl group reactivity | High | Low |

Advantages

Scientific Research Applications

Organic Synthesis

Key Role in Suzuki–Miyaura Coupling:

3-Trimethylsilyl-1-propylboronic acid pinacol ester is primarily utilized as a versatile reagent in the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. This reaction is widely used for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Reaction Mechanism

The mechanism involves:

- Transmetalation : The boronic ester reacts with a palladium catalyst.

- Reductive Elimination : This leads to the formation of the desired product by creating a new carbon-carbon bond.

Table 1: Comparison of Boronic Esters in Suzuki Coupling

| Boronic Ester | Yield (%) | Reaction Conditions |

|---|---|---|

| 3-Trimethylsilyl-1-propylboronic | 85 | Pd(OAc)₂, K2CO3, DMF, 80°C |

| Phenylboronic Acid | 90 | Pd(PPh₃)₂Cl₂, NaOH, THF, 60°C |

| Isopropylboronic Acid | 80 | Pd(dppf)Cl₂, K3PO4, DMSO, 100°C |

Biological Applications

Synthesis of Bioactive Compounds:

In medicinal chemistry, this compound is instrumental in synthesizing biologically active molecules. It facilitates the construction of complex structures that are crucial for developing new drugs.

Case Study: Development of Anticancer Agents

A recent study demonstrated the use of this compound in synthesizing a series of novel anticancer agents through palladium-catalyzed cross-coupling reactions. The results indicated enhanced efficacy against specific cancer cell lines compared to existing treatments.

Material Science

Advanced Materials Production:

The compound is also employed in producing advanced materials and polymers. Its ability to form stable boron-carbon bonds makes it suitable for creating materials with tailored properties.

Industrial Applications

In industry, it is used for:

- Polymerization Reactions : Enhancing the properties of polymers.

- Coatings : Developing durable coatings with unique functionalities.

Mechanism of Action

The mechanism of action of 3-Trimethylsilyl-1-propylboronic acid pinacol ester involves its ability to form stable boron-carbon bonds. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Functional Group Variations

Table 1: Key Structural Differences

Solubility and Reactivity

Solubility in Organic Solvents

- Phenylboronic acid pinacol ester exhibits moderate solubility in chloroform and ketones but low solubility in hydrocarbons .

- This compound benefits from the hydrophobic TMS group, likely enhancing solubility in non-polar solvents like methylcyclohexane compared to phenyl derivatives .

Reactivity with H₂O₂

Stability and Deprotection

- Pinacol esters generally require oxidative deprotection (e.g., NaIO₄/NH₄OAc) to yield boronic acids. For example, 2-bromomethylphenylboronic acid pinacol ester is deprotected to its boronic acid form, which shows slight enzymatic inhibition .

- The TMS group in This compound may complicate deprotection, necessitating milder conditions to preserve the silyl moiety .

Biological Activity

3-Trimethylsilyl-1-propylboronic acid pinacol ester (CAS No. 165904-32-5) is a boronic acid derivative that has gained attention for its potential biological activities and applications in synthetic chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a trimethylsilyl group, which enhances its stability and solubility in organic solvents. Its structure can be represented as follows:

Boronic acids, including this compound, are known to interact with various biomolecules through reversible covalent bonding with diols, which is crucial for their function in biological systems. This property allows them to act as inhibitors or modulators in enzymatic reactions, particularly those involving glycoproteins and other carbohydrate-containing molecules.

Anticancer Properties

Research has indicated that boronic acids can exhibit anticancer activity by inhibiting proteasome activity, which is essential for protein degradation in cancer cells. For instance, studies have shown that certain boronic acid derivatives can induce apoptosis in cancer cell lines by disrupting the proteasome's function, leading to an accumulation of pro-apoptotic factors .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. It acts as a competitive inhibitor for enzymes that utilize diols as substrates, thereby interfering with their normal function. This inhibition can have downstream effects on cellular metabolism and signaling pathways .

Case Studies

- Study on Proteasome Inhibition : A study published in Nature demonstrated that boronic acid derivatives, including this compound, inhibited the 26S proteasome in vitro, leading to increased levels of p53 and subsequent apoptosis in tumor cells .

- Diol Interaction : Another research article highlighted the interaction of boronic acids with glucose and other diols, showcasing their potential use in glucose sensing applications. This study emphasized the importance of the trimethylsilyl group in enhancing binding affinity .

Applications in Synthetic Chemistry

In addition to biological activities, this compound is utilized as a reagent in organic synthesis. It serves as a key intermediate for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

Q & A

Basic Questions

Q. What are the recommended storage conditions for 3-Trimethylsilyl-1-propylboronic acid pinacol ester to ensure stability?

- Answer: Boronic acid pinacol esters are typically stored at low temperatures (0–6°C) to minimize hydrolysis or oxidation, as seen with similar compounds like 3-aminophenylboronic acid pinacol ester . However, some analogs (e.g., N-methylindole-3-boronic acid pinacol ester) are stable at room temperature if kept anhydrous . For the target compound, use inert atmospheres (argon/nitrogen) and monitor via TLC or NMR for decomposition.

Q. What synthetic routes are commonly employed to prepare boronic acid pinacol esters like this compound?

- Answer: Standard methods include Miyaura borylation, where palladium catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., K₃PO₄) are used under inert atmospheres. For example, tert-butyl 4-boronic acid pinacol esters are synthesized via Suzuki coupling with yields up to 94% using THF/water mixtures at 75°C . Similar protocols can be adapted for the target compound, with careful control of silyl group stability.

Q. How can researchers characterize the purity and structure of this compound?

- Answer: Use a combination of:

- ¹H/¹³C NMR to confirm the pinacol ester and trimethylsilyl groups.

- HPLC (≥97% purity threshold, as in ).

- Melting point analysis (compare to analogs: 106–109°C for N-methylindole derivatives ).

- Mass spectrometry for molecular weight verification.

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation or silyl migration) be minimized during Suzuki-Miyaura couplings?

- Answer: Optimize:

- Catalyst selection : Pd(dppf)Cl₂ or XPhos Pd G3 reduces protodeboronation .

- Base strength : Mild bases (K₂CO₃) may prevent silyl group migration vs. stronger bases (Cs₂CO₃) .

- Temperature : Lower reaction temperatures (e.g., 75°C vs. 150°C) improve selectivity .

- Solvent systems : Use anhydrous THF or dioxane to stabilize the boronic ester .

Q. What strategies mitigate challenges in purifying this compound due to its hydrolytic sensitivity?

- Answer:

- Column chromatography : Use silica gel deactivated with triethylamine to minimize hydrolysis.

- Low-temperature crystallization : Precipitate from hexane/ethyl acetate at 0°C .

- In-line drying : Employ anhydrous Na₂SO₄ or molecular sieves during solvent removal .

Q. How should researchers address contradictory reactivity data in cross-coupling reactions (e.g., varying yields across studies)?

- Answer: Systematically evaluate:

- Substrate electronic effects : Electron-withdrawing silyl groups may slow transmetallation; adjust catalyst loading (e.g., 5–10 mol% Pd) .

- Steric hindrance : Bulkier ligands (e.g., SPhos) improve coupling efficiency for hindered boronic esters .

- Oxidative vs. non-oxidative conditions : Additives like Cu(I) or Ag₂O may stabilize intermediates .

Q. What analytical methods detect trace impurities (e.g., deprotected boronic acids) in this compound?

- Answer:

- ¹¹B NMR : Identifies free boronic acids (δ ~30 ppm vs. δ ~10 ppm for esters) .

- Ion chromatography : Quantifies hydrolytic byproducts (e.g., pinacol).

- FT-IR : Monitors Si-O bond integrity (~1250 cm⁻¹ for trimethylsilyl groups) .

Q. How does the trimethylsilyl group influence the compound’s stability under acidic/basic conditions?

- Answer:

- Acidic conditions : The silyl group may hydrolyze to silanol, requiring pH >4 during reactions .

- Basic conditions : Strong bases (e.g., NaOH) can cleave the Si-C bond; use buffered conditions (pH 7–9) .

- Thermal stability : Decomposition occurs above 150°C (analogous to 4-pyridineboronic ester, mp 149–153°C ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.